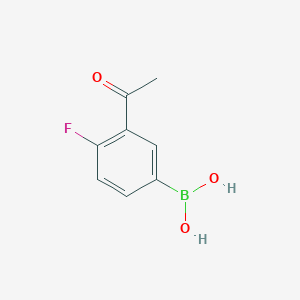

(3-Acetyl-4-fluorophenyl)boronic acid

Description

Propriétés

IUPAC Name |

(3-acetyl-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BFO3/c1-5(11)7-4-6(9(12)13)2-3-8(7)10/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTQXKDHZMXMNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90716582 | |

| Record name | (3-Acetyl-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850198-68-4 | |

| Record name | (3-Acetyl-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90716582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of (3-Acetyl-4-fluorophenyl)boronic acid typically follows a multi-step approach:

- Step 1: Preparation of the appropriate halogenated fluorophenyl precursor with an acetyl substituent.

- Step 2: Formation of the arylmetal intermediate, commonly via Grignard reagent formation.

- Step 3: Reaction of the arylmetal intermediate with a boron reagent (e.g., trialkyl borate).

- Step 4: Hydrolysis to yield the boronic acid.

This strategy leverages the reactivity of aryl halides and organometallic intermediates to introduce the boronic acid functionality selectively.

Preparation of the Arylmetal Intermediate

A key step is the formation of the Grignard reagent from the corresponding fluorobromophenyl precursor:

- The fluorinated bromoacetophenyl compound is reacted with magnesium in an ether solvent such as 2-methyltetrahydrofuran.

- Reaction conditions: temperature range 10–80°C; reaction time 1–8 hours.

- The molar ratio of fluorobromophenyl:magnesium is maintained close to 1:1 to 1:1.5.

This step forms the arylmagnesium bromide intermediate essential for subsequent borylation.

Borylation Reaction

- The arylmagnesium bromide intermediate is then reacted with a borate ester, commonly trimethyl borate (B(OMe)3).

- Reaction temperature is controlled between -45°C and 15°C.

- Reaction time ranges from 0.5 to 8 hours.

- The molar ratio of arylmagnesium bromide to borate ester is approximately 1:1 to 1:1.5.

This reaction forms the boronate ester intermediate, which upon hydrolysis yields the boronic acid.

Hydrolysis and Isolation

- The boronate ester intermediate is hydrolyzed under acidic conditions.

- Preferred acidic medium: dilute hydrochloric acid (0.3–15% by mass) or acetic acid (1–15% by mass).

- Hydrolysis converts the boronate ester into the boronic acid.

- The organic layer is separated, solvent reclaimed, and the crude product purified by recrystallization to obtain the pure this compound.

Summary Data Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Molar Ratios (Reactants) | Notes |

|---|---|---|---|---|---|

| Grignard Formation | 3-Acetyl-4-fluorobromobenzene + Mg in 2-MeTHF | 10–80 | 1–8 | Fluorobromo:Mg = 1:1 to 1:1.5 | Ether solvent critical |

| Borylation | Arylmagnesium bromide + B(OMe)3 | -45 to 15 | 0.5–8 | ArMgBr:B(OMe)3 = 1:1 to 1:1.5 | Low temp favors selectivity |

| Hydrolysis | Acidic aqueous solution (HCl or AcOH) | Ambient | 1–3 | - | Converts ester to boronic acid |

| Purification | Recrystallization | Ambient | - | - | Yields pure boronic acid |

Research Findings and Considerations

- Solvent Choice: 2-Methyltetrahydrofuran is preferred over traditional THF for environmental and safety reasons, providing good solubility and reactivity for Grignard formation.

- Temperature Control: Low temperatures during borylation (-45 to 15°C) are crucial to minimize side reactions and preserve the acetyl and fluorine substituents.

- Acidic Hydrolysis: Mild acid hydrolysis conditions prevent decomposition of the sensitive boronic acid moiety.

- Yields and Purity: Recrystallization from appropriate solvents enhances purity; yields depend on precise control of reaction parameters.

- Fluorine Substitution: The presence of fluorine at the 4-position influences reactivity and stability of intermediates, requiring optimized reaction conditions.

Alternative Methods and Patents

- Some patents describe similar methods for fluorophenylboronic acids preparation, emphasizing the use of Grignard reagents and borate esters, with variations in solvent and acid work-up.

- No direct alternative methods like Suzuki coupling or lithiation-borylation sequences are detailed specifically for this compound in the available literature, but these may be explored in research settings.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Acetyl-4-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is highly tolerant of various functional groups.

Oxidation: Boronic acids can be oxidized to form phenols under specific conditions.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.

Oxidation: Reagents such as hydrogen peroxide or sodium periodate are used for oxidation reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Oxidation: The major product is the corresponding phenol.

Substitution: The major products depend on the nucleophile used but typically include substituted phenyl derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of (3-Acetyl-4-fluorophenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds. This reaction utilizes palladium catalysts to couple aryl halides with boronic acids, making it essential in synthesizing complex organic molecules . The presence of the acetyl and fluorine substituents enhances the reactivity and selectivity of this compound in various coupling reactions.

Reactivity and Functionalization

The unique functional groups present in this compound allow it to undergo various chemical transformations. It can participate in oxidation reactions to form boronic esters or anhydrides and reduction reactions to yield alcohols. The fluorine atom can also facilitate nucleophilic substitutions, providing pathways to synthesize diverse derivatives for further applications.

Medicinal Chemistry

Therapeutic Potential

Boronic acids, including this compound, have garnered attention for their potential as therapeutic agents. They are known to interact with biological molecules, particularly in developing enzyme inhibitors and sensors . The ability of boronic acids to form reversible covalent bonds with diols positions them as valuable tools in drug design, especially for targeting proteases involved in various diseases.

Case Studies on Biological Activity

Research has demonstrated that boronic acid derivatives exhibit anticancer properties and can act as antibacterial and antiviral agents. For instance, compounds similar to this compound have shown efficacy against multiple myeloma and other malignancies through mechanisms involving proteasome inhibition . The FDA-approved drug bortezomib is a notable example of a boronic acid derivative utilized in cancer therapy .

Materials Science

Smart Materials Development

this compound has been explored for developing responsive materials that can react to environmental changes, such as pH or glucose levels. For example, dynamic covalent systems utilizing boronic acids have been designed for insulin delivery applications, responding to fluctuating glucose concentrations . This capability highlights the potential of boronic acids in creating advanced drug delivery systems.

Summary of Applications

| Field | Application | Examples/Notes |

|---|---|---|

| Chemical Synthesis | Suzuki-Miyaura cross-coupling reactions | Forms carbon-carbon bonds; enhances reactivity due to functional groups |

| Medicinal Chemistry | Development of enzyme inhibitors and therapeutic agents | Anticancer properties; proteasome inhibitors like bortezomib |

| Materials Science | Creation of smart materials for responsive drug delivery | Dynamic covalent systems for insulin delivery based on glucose levels |

Mécanisme D'action

The mechanism of action of (3-Acetyl-4-fluorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the boronic acid functional group, which facilitates the transmetalation step .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Boronic Acids

Substituent Effects on Acidity and Reactivity

The acidity of boronic acids is critical for their reactivity in forming esters or complexes. The pKa of phenylboronic acid is 8.86 , but fluorine substitution lowers this value due to its electron-withdrawing nature. For example, fluorinated analogs like (4-Fluoro-3-hydroxyphenyl)boronic acid (pKa inferred to be <8.86) exhibit enhanced acidity compared to non-fluorinated counterparts . The acetyl group in (3-Acetyl-4-fluorophenyl)boronic acid further withdraws electrons, likely reducing its pKa further, which may accelerate esterification or diol-binding kinetics .

Functional Group Comparisons

Key Observations :

Activité Biologique

(3-Acetyl-4-fluorophenyl)boronic acid, with the chemical formula CHBFO and CAS number 850198-68-4, is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

- Molecular Weight : 181.96 g/mol

- Appearance : Not specified

- Melting Point : Not available

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with various biomolecules, particularly through the boron atom. This property allows it to interact with nucleophilic sites in proteins, leading to modulation of their functions. The incorporation of a fluorine atom enhances its lipophilicity, potentially increasing cell permeability and bioavailability.

Biological Activities

-

Anticancer Properties :

- Recent studies have shown that boronic acids can inhibit specific enzymes involved in cancer cell proliferation. For instance, this compound has been investigated for its role in inhibiting serine hydrolases, which are implicated in various cancers. In vitro assays demonstrated significant inhibition of cancer cell lines, suggesting its potential as an anticancer agent .

-

Enzyme Inhibition :

- The compound has been identified as an inhibitor of α/β-hydrolase domain-containing proteins (ABHDs). One study reported that derivatives of boronic acids exhibited selective inhibition of ABHD3 with an IC value as low as 0.14 μM, indicating strong potential for therapeutic applications targeting these enzymes .

- Antimicrobial Activity :

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits cancer cell proliferation | |

| Enzyme Inhibition | Selective ABHD3 inhibitor with IC = 0.14 μM | |

| Antimicrobial | Potential efficacy against bacterial strains |

Case Study: Inhibition of ABHD3

A significant study highlighted the selective inhibition of ABHD3 by this compound derivatives. Using mass spectrometry-based activity profiling, researchers confirmed over 95% blockade at a concentration of 0.5 μM without affecting other serine hydrolases in human colon cancer cells . This specificity suggests that this compound could lead to the development of targeted therapies with fewer side effects.

Q & A

Q. What are the common synthetic strategies for (3-Acetyl-4-fluorophenyl)boronic acid, and how do functional groups influence its synthesis?

Boronic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or through intermediates like boronic esters. For aromatic boronic acids with acetyl and fluorine substituents, steric and electronic effects must be considered. Protecting groups may be employed to prevent side reactions during synthesis, and intermediates are often purified before final deprotection . Protodeboronation of alkyl boronic esters is another method, particularly for acid-sensitive derivatives .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : For structural confirmation and monitoring reaction progress.

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Highly sensitive for detecting impurities (e.g., genotoxic boronic acids) using Multiple Reaction Monitoring (MRM) mode .

- X-ray Diffraction (XRD) : Resolves crystallographic details, critical for understanding binding interactions .

Q. How is this compound utilized in drug discovery?

Boronic acids are incorporated into drug candidates to enhance pharmacokinetics, mimic substrates, or act as bioisosteres. For example, boronic acid-based proteasome inhibitors (e.g., bortezomib) exploit reversible binding to catalytic sites, improving therapeutic selectivity . The acetyl and fluorine groups in this compound may enhance metabolic stability or target affinity in kinase inhibitors or antimicrobial agents .

Advanced Research Questions

Q. How can binding kinetics between this compound and diols be quantitatively analyzed?

Stopped-flow fluorescence assays are ideal for measuring rapid binding kinetics. For instance, kon values for boronic acid-diol interactions can be determined under physiological pH, revealing that binding equilibria are reached within seconds. The order of affinity (e.g., fructose > glucose) correlates with kon rates, guiding sensor design . Surface Plasmon Resonance (SPR) further quantifies real-time binding to glycoproteins, accounting for secondary interactions .

Q. What methodologies ensure accurate quantification of trace impurities in boronic acid derivatives?

A validated LC-MS/MS protocol in MRM mode achieves detection limits below 1 ppm. Key steps include:

- Sample Preparation : Minimal derivatization to reduce workflow complexity.

- Method Validation : Adherence to ICH guidelines for linearity, accuracy, and robustness .

- Column Selection : MaxPeak™ Premier columns mitigate non-specific adsorption, improving peak resolution for structurally similar boronic acids .

Q. How do non-specific interactions affect the selectivity of boronic acid-based glycoprotein capture systems?

Secondary interactions (e.g., hydrophobic or ionic forces) can reduce selectivity. Strategies to mitigate this include:

- Buffer Optimization : Using high-pH borate buffers to weaken non-diol interactions.

- Surface Chemistry : Immobilizing boronic acids on carboxymethyl dextran-coated substrates to minimize nonspecific binding .

Q. What design principles improve boronic acid-based fluorescent sensors for cellular applications?

Q. How can boronic acids be integrated into stimuli-responsive materials for biomedical applications?

Polymer-bound boronic acids (e.g., poly(3-acrylamidophenylboronic acid)) form glucose-responsive hydrogels. These materials undergo sol-gel transitions via boroxine crosslinking, enabling applications in insulin delivery or wound dressings .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in boronic acid binding affinity data across studies?

- Control for pH and Ionic Strength : Binding constants (Ka) are pH-dependent; ensure consistent buffering conditions .

- Validate Assay Specificity : Use knockout models (e.g., non-glycosylated proteins) to isolate diol-specific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.